molecular formula C22H28N2O3 B170004 Methoxyfenozide CAS No. 163442-56-6

Methoxyfenozide

Cat. No.: B170004
CAS No.: 163442-56-6
M. Wt: 368.5 g/mol
InChI Key: QCAWEPFNJXQPAN-UHFFFAOYSA-N
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Description

Methoxyfenozide, also known by its trade names Runner 2FR and Intrepid 2FR , belongs to the second generation of diacylhydrazine insect growth regulators. It exhibits highly selective insecticidal activity against lepidopterous pests, particularly those in the order Lepidoptera. Unlike some other insecticides, it lacks penetration and systemic activity, primarily acting through ingestion (oral toxicity) and, to a lesser extent, contact and ovicidal effects .

Preparation Methods

Synthetic Routes:: Methoxyfenozide was discovered by Rohm-Hass in 1990 and subsequently disclosed in 1996. Although specific synthetic routes are proprietary, the compound is synthesized using well-established chemical transformations.

Industrial Production:: The industrial production of this compound involves large-scale synthesis, typically carried out in specialized facilities. Unfortunately, detailed information on the exact industrial process remains confidential.

Chemical Reactions Analysis

Reactions:: Methoxyfenozide primarily interferes with the normal growth and development of insects. It acts as an insect growth regulator (IGR), disrupting molting (ecdysis) and inhibiting feeding. Notably, it selectively affects only the larvae of Lepidoptera, making it a valuable tool for pest management.

Common Reagents and Conditions:: While specific reagents and conditions for this compound synthesis are proprietary, its mode of action suggests interference with hormonal signaling pathways involved in insect development.

Major Products:: The major product of this compound’s action is the inhibition of larval growth and molting, leading to mortality before reaching maturity.

Scientific Research Applications

Methoxyfenozide finds applications in various fields:

Mechanism of Action

Methoxyfenozide’s mechanism involves disrupting the insect’s hormonal regulation, specifically interfering with ecdysteroid biosynthesis. By targeting the insect’s molting process, it prevents proper development and ultimately leads to mortality.

Comparison with Similar Compounds

Uniqueness:: Methoxyfenozide stands out due to its selective action against Lepidoptera larvae and its lack of systemic effects. It contrasts with other diacylhydrazine insecticides like chlorantraniliprole and indoxacarb.

Similar Compounds:: Other diacylhydrazine insecticides include:

    Chlorantraniliprole: Broad-spectrum insecticide.

    Indoxacarb: Effective against various pests.

Biological Activity

Methoxyfenozide is a synthetic insecticide belonging to the class of ecdysone agonists, which mimic the action of the natural hormone ecdysone in insects. This compound is primarily used for controlling lepidopteran pests in agriculture due to its selective toxicity and low environmental impact. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, toxicity, and resistance development.

This compound functions by binding to the ecdysone receptor in insects, leading to premature molting and ultimately death. This mechanism is particularly effective against larvae of various pest species. The compound induces a series of physiological changes that disrupt normal growth and development, making it an effective tool for pest management.

Metabolism and Toxicokinetics

Research indicates that this compound is rapidly metabolized in mammals and insects. Following oral administration in rats, peak plasma levels are reached within 15-30 minutes, with the liver showing the highest concentrations. Approximately 62-70% of the administered dose is systemically absorbed, with most excreted in feces (90-95%) and a smaller fraction in urine (5-10%) .

Metabolic Pathways:

  • Demethylation
  • Glucuronidation
  • Hydroxylation

These metabolic processes result in several metabolites, with primary metabolites identified as M14 (desmethylated parent) and M24 (hydroxy methyl derivative) .

Toxicity Profile

This compound exhibits low acute toxicity across various routes of exposure:

  • Oral LD50 : >5000 mg/kg in rats and mice
  • Dermal LD50 : >5000 mg/kg
  • Inhalation LC50 : >4300 mg/kg .

Long-term studies have shown no significant adverse effects on reproduction or developmental outcomes in rats and dogs at high doses . In chronic exposure studies, no treatment-related changes were observed in organ weight or histopathological findings, indicating a favorable safety profile for non-target species .

Resistance Development

Resistance to this compound has been documented in certain insect populations. For instance, a study on Chrysoperla carnea revealed a significant increase in resistance levels after multiple generations of exposure, with LC50 values escalating from 731.51 to 26275.66 μg/ml . This resistance can be attributed to genetic factors such as heritability and metabolic adaptations.

Case Studies

  • Toxicity Assessment :
    A two-generation reproductive toxicity study in rats demonstrated no adverse effects on estrus cycling or sperm quality at doses up to 10 mg/kg .
  • Environmental Impact :
    Studies on this compound's dissipation in crops like litchi showed recovery rates of 83–97%, indicating effective degradation without significant accumulation .
  • Synergistic Effects :
    Research has shown that combining this compound with mesoporous silica nanoparticles enhances its insecticidal activity against Plutella xylostella, suggesting potential for improved formulations .

Summary Table of Biological Activity

Parameter Value/Description
Oral LD50>5000 mg/kg
Dermal LD50>5000 mg/kg
Inhalation LC50>4300 mg/kg
Metabolites IdentifiedM14, M24 (major), among others
Resistance DevelopmentSignificant increase observed in C. carnea
Environmental Recovery83–97% recovery rates in crops

Properties

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAWEPFNJXQPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032628
Record name Methoxyfenozide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C
Record name Methoxyfenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder

CAS No.

161050-58-4
Record name Methoxyfenozide
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Record name Methoxyfenozide [ISO:ANSI:BSI]
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Record name Methoxyfenozide
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Record name Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
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Record name METHOXYFENOZIDE
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Record name Methoxyfenozide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/
Record name Methoxyfenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To a stirred solution of N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine (506 g, 2.14 mole) in methylene chloride (1.5 L) at 5° C. were simultaneously added solutions of 3,5-dimethylbenzoyl chloride (360 g, 2.14 moles) in methylene chloride (500 mL) and sodium hydroxide (50% aqueous, 171.2 g, 2.14 moles) diluted with water (400 mL), at such a rate that the temperature of the mixture did not exceed 10° C. Following the addition, the reaction mixture was allowed to reach room temperature and stirred continuously for 1 additional hour, whereupon the reaction mixture was diluted with methylene chloride (12 L), washed with water, dried over magnesium sulfate, filtered and stripped to give N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine (663 g), melting at 204°-204.5° C.
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
171.2 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-2-methylbenzoic acid (1.5 g, 0.01 mole) in thionyl chloride (10 mL.) was refluxed for 45 minutes and then stripped under reduced pressure. The residue was dissolved in methylene chloride (50 mL) and added dropwise with cooling at 0° C. to a solution of N-(3,5-dimethylbenzoyl)-N-tert-butylhydrazine (4.4 g. 0.02 mole) in methylene chloride (50 mL). Following the addition, the solution was stirred overnight at room temperature and filtered. The filter-cake was washed extensively with water and ether, and then dried in vacuo to give 2.1 g of N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine, melting at 204°-204.5° C. 1H-NMR δppm 1.50 (s, 9H, tert-Bu), 1.63 (s, 3H, Ar--CH3), 2.25 (s, 6H, di--CH3) 3.75 (s, 3H, OCH3), 6.26 (d, 1H, Ar), 6.93-7.20 (m, 5H, Ar).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methoxyfenozide
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Methoxyfenozide

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